1-[1-(Benzoyloxy)-2-methyl-2-propen-1-yl]pyridinium tetrafluoroborate
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Overview
Description
1-[1-(Benzoyloxy)-2-methyl-2-propen-1-yl]pyridinium tetrafluoroborate is a chemical compound with the molecular formula C15H16BF4NO2. It is known for its unique structure, which includes a pyridinium ring and a benzoyloxy group. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Benzoyloxy)-2-methyl-2-propen-1-yl]pyridinium tetrafluoroborate typically involves the reaction of pyridine with benzoyl chloride and 2-methyl-2-propen-1-ol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The tetrafluoroborate salt is then formed by reacting the intermediate product with tetrafluoroboric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[1-(Benzoyloxy)-2-methyl-2-propen-1-yl]pyridinium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where the benzoyloxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1-[1-(Benzoyloxy)-2-methyl-2-propen-1-yl]pyridinium tetrafluoroborate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(Benzoyloxy)-2-methyl-2-propen-1-yl]pyridinium tetrafluoroborate involves its interaction with specific molecular targets. The benzoyloxy group can participate in various chemical reactions, while the pyridinium ring can interact with biological molecules. The compound’s effects are mediated through these interactions, which can influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-[1-(Benzoyloxy)-2-methyl-2-propen-1-yl]pyridinium chloride
- 1-[1-(Benzoyloxy)-2-methyl-2-propen-1-yl]pyridinium bromide
- 1-[1-(Benzoyloxy)-2-methyl-2-propen-1-yl]pyridinium iodide
Uniqueness
1-[1-(Benzoyloxy)-2-methyl-2-propen-1-yl]pyridinium tetrafluoroborate is unique due to its tetrafluoroborate anion, which imparts specific properties such as increased stability and solubility in certain solvents. This makes it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
(2-methyl-1-pyridin-1-ium-1-ylprop-2-enyl) benzoate;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16NO2.BF4/c1-13(2)15(17-11-7-4-8-12-17)19-16(18)14-9-5-3-6-10-14;2-1(3,4)5/h3-12,15H,1H2,2H3;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AANADKPIKNHTRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(=C)C([N+]1=CC=CC=C1)OC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BF4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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